Rosuvastatin - 287714-41-4

Rosuvastatin

Catalog Number: EVT-282082
CAS Number: 287714-41-4
Molecular Formula: C22H28FN3O6S
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rosuvastatin is a synthetic statin belonging to the class of HMG-CoA reductase inhibitors. [] It is widely studied for its potent lipid-lowering properties and potential pleiotropic effects. [] In scientific research, Rosuvastatin serves as a valuable tool for investigating cholesterol biosynthesis pathways, endothelial function, inflammatory responses, and potential therapeutic applications beyond lipid management. [, ]

Future Directions
  • Personalized Medicine: Investigating the impact of genetic polymorphisms on Rosuvastatin's pharmacokinetics and pharmacodynamics could pave the way for personalized dosing strategies and optimize therapeutic outcomes. []
  • Combination Therapies: Exploring the efficacy and safety of Rosuvastatin in combination with other therapeutic agents, particularly in the context of complex disease states like metabolic syndrome, holds promise for improving treatment strategies. [, ]
  • Novel Applications: Continued research is crucial to uncover potential novel applications of Rosuvastatin in areas such as neuroprotection, kidney disease, and other inflammatory conditions. [, ]

Atorvastatin

  • Compound Description: Atorvastatin is another member of the statin family, like rosuvastatin, prescribed to lower cholesterol levels and reduce the risk of cardiovascular events [, ]. Atorvastatin inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway [].
  • Compound Description: Pravastatin is another statin drug prescribed to manage hypercholesterolemia and lower the risk of cardiovascular disease [, ]. Like other statins, it works by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis [, ].
  • Relevance: Pravastatin, along with atorvastatin, serves as a reference point for comparing the efficacy and safety of rosuvastatin in treating hypercholesterolemia [, ]. In several studies, rosuvastatin demonstrated superior LDL-C reduction compared to pravastatin at similar doses []. These findings emphasize the enhanced potency of rosuvastatin in managing cholesterol levels.

Simvastatin

  • Compound Description: Simvastatin, like rosuvastatin, belongs to the statin class of drugs. It is a lipid-lowering agent that acts by inhibiting HMG-CoA reductase [].
  • Relevance: Simvastatin is frequently used as a comparator to rosuvastatin in clinical trials to assess the relative efficacy and safety of these statins []. Rosuvastatin consistently demonstrates a more pronounced reduction in LDL-C levels compared to simvastatin at similar doses []. These results highlight the clinical significance of rosuvastatin's higher potency in managing cardiovascular risk factors.

Fluvastatin

  • Compound Description: Fluvastatin is a member of the statin family of drugs and is prescribed to lower cholesterol levels. It is a synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase [].
  • Relevance: Comparing rosuvastatin and fluvastatin in clinical studies helps elucidate the unique effects of rosuvastatin on vitamin D levels. While rosuvastatin significantly increased 25-hydroxy vitamin D levels, fluvastatin did not demonstrate a similar effect []. This observation suggests that the influence on vitamin D metabolism might be specific to rosuvastatin and not a class effect of statins.

5. Canagliflozin* Compound Description: Canagliflozin is a sodium-glucose cotransporter-2 (SGLT2) inhibitor, a class of drugs used in the treatment of type 2 diabetes []. It works by blocking glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine []. * Relevance: While not structurally related, the interaction of canagliflozin with rosuvastatin is clinically relevant. Canagliflozin can potentially worsen renal function, particularly in patients with pre-existing chronic kidney disease. This is important because rosuvastatin is primarily cleared by the kidneys, and impaired renal function can lead to increased rosuvastatin exposure and an elevated risk of adverse effects, such as rhabdomyolysis []. Therefore, close monitoring and dose adjustments of rosuvastatin are essential when co-administered with canagliflozin.

6. Eltrombopag * Compound Description: Eltrombopag is a thrombopoietin receptor agonist used to treat low platelet counts (thrombocytopenia) []. Unlike rosuvastatin, which is a substrate for organic anion transporting polypeptide 1B1 (OATP1B1) and breast cancer resistance protein (BCRP), eltrombopag is an inhibitor of these transporters [].* Relevance: The co-administration of eltrombopag and rosuvastatin can lead to drug interactions. Eltrombopag inhibits the intestinal secretion of rosuvastatin by BCRP, increasing rosuvastatin plasma concentrations []. This interaction highlights the importance of considering transporter-mediated drug interactions when prescribing rosuvastatin alongside other medications.

7. Mevalonate* Compound Description: Mevalonate is a key intermediate in the mevalonate pathway, the metabolic pathway responsible for cholesterol biosynthesis. Statins, including rosuvastatin, inhibit HMG-CoA reductase, an enzyme upstream of mevalonate in this pathway []. * Relevance: Mevalonate supplementation can reverse the inhibitory effects of rosuvastatin on glucose-induced insulin secretion in INS-1 832/13 cells []. This suggests that rosuvastatin's effects on insulin secretion are mediated through its inhibition of the mevalonate pathway, rather than through a direct effect on cholesterol levels.

8. Squalene* Compound Description: Squalene is another intermediate in the mevalonate pathway, downstream of mevalonate. It is a precursor to cholesterol and other isoprenoids []. * Relevance: Unlike mevalonate, squalene supplementation does not reverse the inhibitory effect of rosuvastatin on glucose-induced insulin secretion []. This finding further supports the notion that rosuvastatin's effects on insulin secretion are primarily mediated through its inhibition of HMG-CoA reductase and the subsequent depletion of mevalonate and its downstream metabolites, rather than through a direct effect on squalene or cholesterol.

9. L-Arginine* Compound Description: L-Arginine is a semi-essential amino acid that serves as the primary substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO) []. NO is a potent vasodilator and plays a crucial role in maintaining endothelial function []. * Relevance: While not structurally related to rosuvastatin, L-arginine is investigated in conjunction with rosuvastatin to explore potential synergistic effects on endothelial function []. The rationale behind this combination lies in the fact that statins, including rosuvastatin, have been shown to improve endothelial function, possibly through increased NO bioavailability [].

10. Aminoguanidine* Compound Description: Aminoguanidine is a selective inhibitor of inducible nitric oxide synthase (iNOS) often used in research settings to investigate the role of iNOS-derived NO in various physiological and pathological processes []. * Relevance: Aminoguanidine can be used to investigate the role of NO in the cardioprotective effects of rosuvastatin. For example, one study found that the cardioprotective effects of rosuvastatin, observed as reduced infarct size in a rat model of myocardial infarction, were abolished by aminoguanidine pretreatment []. This suggests that the cardioprotective effects of rosuvastatin are, at least in part, mediated by NO.

11. Glibenclamide* Compound Description: Glibenclamide is a sulfonylurea drug used in the treatment of type 2 diabetes [, ]. It works by stimulating insulin secretion from pancreatic beta cells. * Relevance: In the context of rosuvastatin research, glibenclamide can serve as a comparator in clinical trials evaluating the effects of different therapeutic strategies on glycemic control and other metabolic parameters in patients with type 2 diabetes []. Additionally, glibenclamide has been used to investigate the potential role of ATP-sensitive potassium (KATP) channels in the cardioprotective effects of rosuvastatin [].

Source and Classification

Rosuvastatin is derived from the fermentation products of specific microorganisms and is synthesized via complex organic chemistry methods. It belongs to the statin class of drugs, which are known for their lipid-lowering effects. Statins are primarily used to manage hyperlipidemia and reduce cardiovascular disease risk. The calcium salt form of rosuvastatin is commonly used in clinical settings due to its enhanced solubility and stability compared to other forms .

Synthesis Analysis

The synthesis of rosuvastatin involves several intricate steps. The primary method includes the reaction of 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-carbaldehyde with methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate in acetonitrile under reflux conditions. Following this, the silyl group is cleaved using hydrogen fluoride, and regioselective reduction is performed with sodium borohydride and diethylmethoxy borane to yield a methyl ester of rosuvastatin. This ester undergoes hydrolysis with sodium hydroxide in ethanol at room temperature to produce the sodium salt of rosuvastatin, which can then be converted into its calcium salt by adding calcium chloride to an aqueous solution of the sodium salt .

Recent advancements have introduced more efficient synthetic routes that minimize hazardous reagents and improve yields. For instance, a novel method utilizes aerobic oxidation with cobalt nitrate and dimethylglyoxime under mild conditions to synthesize key intermediates necessary for rosuvastatin production .

Molecular Structure Analysis

Rosuvastatin has a complex molecular structure characterized by several functional groups. Its chemical formula is C22H28FN3O6S, indicating the presence of fluorine, nitrogen, sulfur, and multiple oxygen atoms. The molecular weight is approximately 481.53 g/mol. The structural configuration includes a pyrimidine ring and various substituents that contribute to its pharmacological activity.

The three-dimensional arrangement of atoms in rosuvastatin allows it to effectively interact with the target enzyme, 3-hydroxy-3-methylglutaryl coenzyme A reductase. The stereochemistry plays a crucial role in its efficacy as a statin .

Chemical Reactions Analysis

Rosuvastatin participates in several chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Reduction Reactions: The reduction of carbonyl groups using sodium borohydride leads to the formation of alcohols.
  2. Hydrolysis: The methyl ester undergoes hydrolysis to yield the corresponding acid form.
  3. Salt Formation: The conversion from sodium salt to calcium salt involves precipitation reactions that enhance solubility in biological systems .

These reactions are critical for both the synthesis process and the bioactivation of rosuvastatin within the body.

Mechanism of Action

Rosuvastatin exerts its pharmacological effects primarily through competitive inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase. By blocking this enzyme's activity, rosuvastatin effectively reduces cholesterol synthesis in the liver, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream.

This mechanism not only lowers cholesterol levels but also promotes an increase in high-density lipoprotein cholesterol levels and has been associated with anti-inflammatory effects on vascular tissues . Studies have shown that doses ranging from 5 mg to 40 mg per day can significantly impact lipid profiles in patients with hyperlipidemia or cardiovascular diseases.

Physical and Chemical Properties Analysis

Rosuvastatin exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in aqueous solutions when formulated as its calcium salt.
  • Stability: Rosuvastatin is stable under normal storage conditions but may degrade under extreme temperatures or pH levels.
  • Melting Point: The melting point ranges between 140°C and 145°C.
  • pKa Values: The pKa values indicate its acidic properties, which influence its absorption and distribution within biological systems .

These properties are essential for understanding how rosuvastatin behaves pharmacologically.

Applications

Rosuvastatin is primarily used in clinical medicine for:

  1. Management of Hyperlipidemia: It effectively lowers total cholesterol and low-density lipoprotein cholesterol levels.
  2. Cardiovascular Disease Prevention: Rosuvastatin reduces the risk of heart attacks and strokes by improving lipid profiles.
  3. Potential Anti-inflammatory Effects: Emerging research suggests additional benefits beyond cholesterol management, including anti-inflammatory effects on arterial walls .

Properties

CAS Number

287714-41-4

Product Name

Rosuvastatin

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

Molecular Formula

C22H28FN3O6S

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m1/s1

InChI Key

BPRHUIZQVSMCRT-VEUZHWNKSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

Solubility

Sparingly soluble in water
8.86e-02 g/L

Synonyms

Calcium, Rosuvastatin
Crestor
rosuvastatin
rosuvastatin calcium
ZD 4522
ZD4522

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.